molecular formula C6H13NO B3202208 [(1R,3S)-3-aminocyclopentyl]methanol CAS No. 102099-18-3

[(1R,3S)-3-aminocyclopentyl]methanol

Cat. No.: B3202208
CAS No.: 102099-18-3
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-RITPCOANSA-N
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Description

Significance of Chiral Cyclopentane (B165970) Scaffolds in Modern Organic and Medicinal Chemistry

The cyclopentane ring is a fundamental carbocycle present in a wide array of natural products and biologically active molecules. acs.org When rendered chiral, these five-membered ring systems, known as chiral cyclopentane scaffolds, offer a defined three-dimensional arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. nih.gov

In medicinal chemistry, the incorporation of a constrained scaffold like a cyclopentane ring can lead to compounds with improved potency and selectivity. The conformational rigidity of the ring reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to stronger interactions. researchgate.net This principle has driven extensive efforts to develop methods for constructing these privileged scaffolds. acs.org Chiral cyclopentane derivatives are key components in molecules designed to target a range of diseases, including viral infections and cancer. acs.orggoogle.com The ability to synthesize enantiomerically pure cyclopentane building blocks is therefore a key objective in modern drug discovery. nih.govnih.gov

Overview of the (1R,3S)-3-aminocyclopentylmethanol Stereoisomer: Structural Features and Stereochemical Importance

The compound [(1R,3S)-3-aminocyclopentyl]methanol is a specific stereoisomer of aminocyclopentylmethanol. Its structure consists of a five-membered cyclopentane ring substituted with an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). The stereochemical descriptors (1R,3S) define the absolute configuration at the two chiral centers on the cyclopentane ring.

The importance of such precise stereochemistry cannot be overstated. In biological systems, molecules interact with chiral environments, such as the active sites of enzymes or receptors. nih.gov Consequently, different stereoisomers of a compound can exhibit vastly different biological activities, metabolic profiles, and pharmacokinetic properties. nih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable effects. nih.gov

The defined spatial arrangement of the amino and hydroxymethyl groups in the (1R,3S) configuration makes this isomer a valuable and specific building block. It allows for the precise positioning of these functional groups in a larger target molecule, which is a critical aspect of rational drug design. The ability to utilize a single, pure stereoisomer like this compound simplifies pharmacological profiling and can lead to drugs with improved therapeutic indices. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Boiling Point 197.3±13.0 °C at 760 mmHg chemsrc.com
Density 1.0±0.1 g/cm³ chemsrc.com
Stereochemistry (1R,3S)
CAS Number 1110772-11-6 (for the (1S,3R) enantiomer) chemsrc.com

Note: The physical properties listed are for the enantiomer, [(1S,3R)-3-aminocyclopentyl]methanol, but are expected to be identical for the (1R,3S) isomer, with the exception of the sign of optical rotation.

Historical Context and Evolution of Synthetic Approaches to Chiral Cyclopentylamines and Cyclopentylmethanols as Key Synthons

The synthesis of enantiomerically pure cyclopentane derivatives has historically presented significant challenges to organic chemists. Early methods often relied on classical resolution, where a racemic mixture of the desired compound is separated using a chiral resolving agent. For instance, the resolution of aminocyclopentanol derivatives has been achieved through chemical resolution with a chiral acid or via enzymatic resolution. google.com However, these methods are inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer, leading to significant waste of materials. google.com

To overcome these limitations, modern synthetic chemistry has focused on the development of asymmetric synthetic routes. These strategies aim to create the desired stereocenters selectively from the outset. For chiral cyclopentane derivatives, approaches have included:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions forming the cyclopentane ring or its substituents.

Substrate-Controlled Synthesis: Using a chiral auxiliary attached to the substrate to direct the stereochemical outcome of a reaction.

A notable advancement involves the use of asymmetric cycloaddition reactions to construct the chiral centers of the target product with high stereoselectivity. google.com For example, one patented method describes the reaction of cyclopentadiene (B3395910) with a compound derived from a chiral hydroxy acid to build the stereochemically defined ring system. google.com Subsequent chemical transformations, such as reduction, can then yield the final aminocyclopentanol product. google.comgoogle.com These modern methods offer significant advantages, including improved atom economy, milder reaction conditions, and higher optical purity of the final product, making them more suitable for large-scale industrial production. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3S)-3-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102099-18-3
Record name rac-[(1R,3S)-3-aminocyclopentyl]methanol
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Synthetic Methodologies for 1r,3s 3 Aminocyclopentylmethanol and Its Stereoisomers

Strategies for Stereoselective Construction of the Cyclopentane (B165970) Core

The creation of the specifically substituted and stereochemically defined cyclopentane ring is the central challenge in the synthesis of [(1R,3S)-3-aminocyclopentyl]methanol. Various advanced organic synthesis strategies have been developed to address this, each with its own set of advantages and limitations.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are powerful tools for the construction of chiral cyclic systems. These reactions utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step, leading to the desired enantiomer in high purity.

A prominent strategy for establishing the two crucial chiral centers of the target molecule involves an asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral dienophile derived from an N-acyl hydroxylamine (B1172632). google.com This approach leverages a chiral source embedded within the N-acyl hydroxylamine compound to induce asymmetry during the cycloaddition. google.com The resulting cycloadduct contains the necessary stereochemistry, which can then be carried through subsequent transformations to yield the final aminocyclopentanol derivative.

One patented method describes the use of an N-acyl hydroxylamine compound, prepared from a chiral hydroxy acid ester and hydroxylamine, as the chiral auxiliary. google.com This auxiliary directs the cycloaddition with cyclopentadiene to form a chiral intermediate. Subsequent reduction and deprotection steps lead to the desired (1R,3S)-3-aminocyclopentanol. google.com Another approach involves the in-situ generation of a nitroso species from tert-butyl hydroxylamine carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. google.com The use of copper catalysts in these reactions has also been reported to facilitate the formation of the chiral Diels-Alder product. wipo.int

These methods are advantageous due to the potential for high stereoselectivity and the ability to construct the core cyclopentane ring with the desired relative and absolute stereochemistry in a single key step. google.com

[3+2] annulation reactions offer another powerful avenue for constructing five-membered rings with a high degree of stereocontrol. These reactions involve the combination of a three-atom component and a two-atom component to form the cyclopentane core.

While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general principles of [3+2] annulation are well-established for creating substituted cyclopentanes. For instance, the annulation of donor-acceptor cyclopropanes with various partners is a known method for accessing five-membered rings. nih.gov These reactions can be catalyzed by various species, and the stereochemical outcome is often influenced by the nature of the catalyst and the substrates. nih.govrsc.org

The development of highly regio- and diastereoselective [3+2] annulation reactions, potentially utilizing chiral catalysts, represents a promising area for the synthesis of complex cyclopentylamine (B150401) derivatives. rsc.orgamanote.com The key to applying this strategy would be the identification of suitable three-carbon and two-carbon synthons that can be coupled with high stereocontrol to generate the desired (1R,3S) stereochemistry.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry into the target molecule.

For the synthesis of aminocyclopentanol derivatives, a suitable chiral starting material would possess a pre-existing stereocenter that can be elaborated into the final product. While the direct synthesis of this compound from a common chiral pool starting material is not explicitly detailed in the provided results, the general applicability of this strategy is widely recognized in organic synthesis for creating complex chiral molecules. acs.orgnih.govmdpi.com The success of a chiral pool approach hinges on the selection of an appropriate starting material and the development of a high-yielding reaction sequence that preserves or modifies the existing chirality as needed. youtube.com

Deracemization and Chiral Resolution Techniques

When a synthetic route produces a racemic or diastereomeric mixture of the desired compound, deracemization or chiral resolution techniques are employed to isolate the target stereoisomer.

Enzymatic resolution is a powerful and widely used method for separating enantiomers. researchgate.netmdpi.com This technique utilizes the high stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. google.comnih.govmdpi.com

In the context of synthesizing (1R,3S)-3-aminocyclopentanol, a common strategy involves the enzymatic resolution of a racemic intermediate. google.comgoogle.com For example, a racemic aminocyclopentanol derivative can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. google.com Lipases such as Novozym 435 are frequently employed for this purpose, often in the presence of an acyl donor like vinyl acetate. google.commdpi.com

The efficiency of enzymatic resolution is often quantified by the enantiomeric ratio (E-value), which indicates the selectivity of the enzyme for one enantiomer over the other. nih.gov High E-values are desirable for achieving high enantiomeric excess (ee) of the desired product. researchgate.net This method, while effective, has a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. google.com

Resolution Data for a Related Intermediate
Enzyme Lipase google.com
Reaction Acylation google.com
Acyl Donor Vinyl Acetate google.com
Result Chiral separation of enantiomers google.com
Chemical Resolution via Chiral Acid Salts (e.g., R-Mandelic Acid)

Chemical resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique involves the reaction of a racemic base, such as an amine, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

In the context of synthesizing the (1R,3S) stereoisomer, a racemic mixture of cis-3-aminocyclopentanol can be resolved using an enantiopure chiral acid like (R)-mandelic acid. The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent system. The less soluble diastereomeric salt preferentially crystallizes out of the solution, allowing for its separation by filtration.

The general principle is illustrated by the reaction between a racemic amine and (R)-mandelic acid:

(1R,3S)-amine + (R)-mandelic acid → (1R,3S,R)-diastereomeric salt

(1S,3R)-amine + (R)-mandelic acid → (1S,3R,R)-diastereomeric salt

Control of Relative and Absolute Stereochemistry in Advanced Intermediates

Modern synthetic strategies often prioritize asymmetric synthesis over classical resolution to avoid the inherent 50% yield limitation. These methods aim to control both the relative (e.g., cis or trans) and absolute (R or S) stereochemistry from an early stage.

A prominent strategy involves an asymmetric cycloaddition reaction. For instance, a chiral N-acyl hydroxylamine compound can be reacted with cyclopentadiene in an asymmetric [4+2] cycloaddition (Diels-Alder reaction). google.com The chiral auxiliary on the hydroxylamine directs the approach of the cyclopentadiene, selectively forming an adduct with the desired stereochemistry. This reaction can effectively construct both chiral centers of the cyclopentane ring in a single step with high stereoselectivity. google.com

Another approach utilizes a hetero-Diels-Alder reaction between cyclopentadiene and tert-butyl nitrosyl carbonate. google.com This reaction forms a cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The "cis" configuration establishes the relative stereochemistry of the subsequent intermediates. The absolute stereochemistry is then introduced by a separate chiral resolution step, often enzymatic, performed on a downstream intermediate. google.com

Functional Group Interconversions and Stereocontrol Elements in Synthetic Routes

Once the core stereochemistry is established, the synthesis proceeds through a series of functional group interconversions. These transformations must be selected carefully to avoid racemization or epimerization of the established chiral centers.

A common synthetic sequence starting from the product of a Diels-Alder reaction involves the following key steps:

Reduction of the Cyclopentene (B43876) Double Bond: Hydrogenation of the carbon-carbon double bond within the cyclopentene ring is typically performed using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.com The existing stereocenters on the ring direct the hydrogen to add from the less sterically hindered face, thus ensuring the formation of the desired cis stereoisomer.

Reductive Cleavage: In routes employing bicyclic intermediates from hetero-Diels-Alder reactions, selective cleavage of weaker bonds is necessary. For example, a nitrogen-oxygen bond can be selectively reduced using reagents like zinc powder in acetic acid. google.com

Protection and Deprotection: Amine and alcohol functional groups are often protected to prevent them from interfering with subsequent reactions. Common protecting groups include tert-butyl carbamate (B1207046) (Boc) for the amine and acetyl groups for the alcohol. These groups are later removed under specific conditions. For example, an acetyl group can be removed by base-catalyzed hydrolysis with lithium hydroxide (B78521) in methanol (B129727), while a Boc group is typically removed under acidic conditions, such as with hydrogen chloride in isopropanol. google.com

These steps are integral to converting the initial cycloadduct into the final target molecule, this compound, or its immediate precursor, (1R,3S)-3-aminocyclopentanol.

Optimization of Reaction Conditions for Enantiopurity and Yield

Maximizing the yield and enantiomeric purity is crucial for an efficient chemical process. This is achieved by systematically optimizing various reaction parameters.

For hydrogenation reactions, key variables include the choice of catalyst, hydrogen pressure, temperature, and reaction time. In one reported synthesis of (1R,3S)-3-amino-1-cyclopentanol, hydrogenation of the precursor with 10% Pd/C at 30°C under 0.1 MPa of hydrogen for 24 hours resulted in an 81.0% yield with an optical purity exceeding 99.5%. google.com Alternative conditions using Raney nickel as the catalyst have also been explored. google.com

The final deprotection and salt formation step is also critical. A method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride involved adding the protected intermediate to a solution of hydrogen chloride in isopropanol, followed by crystallization at 0°C, which yielded the final product as a white solid with an 80% yield. google.com The choice of solvent (isopropanol being preferred over methanol or ethanol) and temperature can significantly influence the crystallization and purity of the final product. google.com

The table below summarizes optimized conditions for a key hydrogenation step in the synthesis.

ParameterConditionResultReference
Intermediate Intermediate II google.com
Catalyst 10% Palladium on Carbon google.com
Solvent Methanol google.com
Hydrogen Pressure 0.1 MPa google.com
Temperature 30 °C google.com
Reaction Time 24 hours google.com
Yield 81.0% google.com
Optical Purity > 99.5% google.com

Analytical Methodologies for Purity and Enantiomeric Excess Assessment in Synthetic Intermediates

Verifying the chemical purity and enantiomeric excess (e.e.) of synthetic intermediates is essential. A combination of analytical techniques is employed for this purpose.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass of a compound, which is used to confirm its elemental composition. For example, the (1R,3S)-3-amino-1-cyclopentanol product was confirmed by HRMS, showing a detected value of 100.0814 against a theoretical value of 100.0757 (as C₅H₁₀NO⁺). google.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. orgsyn.org By comparing the peak areas of the two enantiomers, the e.e. can be precisely calculated.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While useful for confirming the presence of a single enantiomer, it is generally less precise for quantifying e.e. compared to chiral HPLC. missouri.edu

Melting Point: The melting point of a pure enantiomer is often different from that of its racemic mixture or diastereomeric salts. It can serve as a simple, preliminary indicator of purity. missouri.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and relative stereochemistry of the synthesized compounds.

The table below lists key analytical methods used in the characterization of intermediates.

Analytical MethodPurposeReference
Chiral HPLC Determination of enantiomeric excess (optical purity) orgsyn.org
HRMS Confirmation of elemental composition google.com
NMR Spectroscopy Structural elucidation and confirmation google.com
Polarimetry Measurement of optical rotation missouri.edu
Melting Point Assessment of purity of crystalline solids missouri.edu

Chemical Transformations and Derivatization of 1r,3s 3 Aminocyclopentylmethanol

Reactions Involving the Amine Functionality

The primary amine group in [(1R,3S)-3-aminocyclopentyl]methanol is a key site for a variety of chemical modifications, enabling the construction of amides, carbamates, and more complex nitrogen-containing structures.

N-Protection and Deprotection Strategies (e.g., Boc, Carbamate)

To achieve selective reactions at the hydroxyl group, the amine functionality is often temporarily protected. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, typically in the presence of a base like triethylamine (B128534) or sodium bicarbonate, affords the corresponding N-Boc protected compound. This carbamate (B1207046) is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.

Protecting Group Reagent Typical Conditions Deprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF)Acid (e.g., TFA, HCl)

Amidation and Peptide Coupling Reactions

The amine group of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are effective in promoting the coupling of carboxylic acids to the amine, forming a stable amide linkage. These reactions are fundamental in the synthesis of various pharmaceutical intermediates.

Coupling Reagent Additive Typical Reaction Solvent
EDCHOBtDichloromethane (DCM) or Dimethylformamide (DMF)
HATUHünig's base (DIPEA)Dimethylformamide (DMF)

Reductive Amination and Alkylation Strategies

N-alkylation of the amine can be achieved through various methods. Direct alkylation with alkyl halides can be employed, though it may sometimes lead to over-alkylation. A more controlled method is reductive amination. This involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB).

Formation of Cyclic Amine Derivatives and Heterocyclic Systems

The bifunctional nature of this compound allows for its use in the synthesis of bicyclic heterocyclic systems. For instance, intramolecular reactions or reactions with appropriate bifunctional reagents can lead to the formation of fused or bridged ring systems containing nitrogen. These structures can serve as novel scaffolds in medicinal chemistry.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group of this compound can be modified through various reactions, including protection, oxidation, and etherification.

O-Protection and Deprotection Strategies (e.g., Benzyl (B1604629) Ethers, Silyl (B83357) Ethers)

To perform selective reactions at the amine functionality, the hydroxyl group can be protected. Benzyl ethers are a common choice for protecting the hydroxyl group. This is typically achieved by reacting the alcohol with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). Benzyl ethers are stable to a wide range of reaction conditions but can be deprotected via hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are another popular option. They are formed by reacting the alcohol with a silyl halide, such as TBDMSCl, in the presence of a base like imidazole. Silyl ethers are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Protecting Group Reagent Typical Conditions Deprotection Conditions
Benzyl (Bn)Benzyl bromide (BnBr)Base (e.g., NaH), Solvent (e.g., THF, DMF)H₂, Pd/C
tert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl)Base (e.g., Imidazole), Solvent (e.g., DMF)Fluoride source (e.g., TBAF)

Esterification and Etherification Reactions

The primary alcohol moiety of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide range of substituents.

Esterification:

Esterification of the primary alcohol can be achieved through various established methods. The choice of method often depends on the desired ester and the need to protect the amino group.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can yield the corresponding ester. masterorganicchemistry.comyoutube.com This method is typically performed under heating, and the removal of water drives the equilibrium towards the product. masterorganicchemistry.com Given the presence of the basic amino group, it is often necessary to first protect the amine, for example, as a Boc-carbamate, to prevent side reactions and to ensure the efficiency of the esterification.

Acylation with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are often rapid and can be carried out under milder conditions, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the generated acid. chemguide.co.uk Again, protection of the amine is crucial to prevent the formation of an amide.

A summary of representative esterification reactions is presented in Table 1.

Table 1: Representative Esterification Reactions of [(1R,3S)-3-(N-Boc-aminocyclopentyl)]methanol

Acylating AgentReagents and ConditionsProduct
Acetic AnhydridePyridine, CH₂Cl₂, Room Temperature[(1R,3S)-3-(N-Boc-aminocyclopentyl)]methyl acetate
Benzoyl ChlorideTriethylamine, THF, 0 °C to Room Temperature[(1R,3S)-3-(N-Boc-aminocyclopentyl)]methyl benzoate
Valeric AcidDCC, DMAP, CH₂Cl₂, Room Temperature[(1R,3S)-3-(N-Boc-aminocyclopentyl)]methyl pentanoate

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. Amine protection is a prerequisite for this transformation to avoid N-alkylation.

A representative etherification reaction is shown in Table 2.

Table 2: Representative Etherification Reaction of [(1R,3S)-3-(N-Boc-aminocyclopentyl)]methanol

Alkylating AgentReagents and ConditionsProduct
Benzyl Bromide1. NaH, THF, 0 °C 2. Benzyl Bromide, THF, Room Temperature[(1R,3S)-3-(N-Boc-aminocyclopentyl)]methoxymethyl)benzene

Oxidation and Reduction Reactions at the Alcohol Moiety

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, providing key intermediates for further functionalization.

Oxidation:

The selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane. Over-oxidation to the carboxylic acid can be minimized by careful control of the reaction conditions. For the conversion to the carboxylic acid, stronger oxidizing agents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be employed, although protection of the amino group is essential to prevent its oxidation.

Reduction:

The primary alcohol functional group is already in its most reduced state. However, if the alcohol were to be first oxidized to a carboxylic acid, this group could then be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A summary of potential oxidation reactions is provided in Table 3.

Table 3: Potential Oxidation Reactions of [(1R,3S)-3-(N-Boc-aminocyclopentyl)]methanol

Oxidizing AgentReagents and ConditionsProduct
PCCCH₂Cl₂, Room Temperature(1R,3S)-3-(N-Boc-aminocyclopentyl)carbaldehyde
Jones ReagentAcetone, 0 °C to Room Temperature(1R,3S)-3-(N-Boc-aminocyclopentyl)carboxylic acid

Modifications of the Cyclopentane (B165970) Ring System

The cyclopentane ring serves as a scaffold that can be further modified to introduce additional complexity and to modulate the spatial arrangement of the functional groups.

Introduction of Additional Stereocenters

The introduction of new stereocenters onto the cyclopentane ring can be achieved through various diastereoselective reactions. nih.govrsc.org For instance, after protection of the amine and alcohol functionalities, the cyclopentane ring can be subjected to reactions such as stereoselective Michael additions to α,β-unsaturated cyclopentenone derivatives. nih.gov The existing stereocenters on the ring can direct the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. The choice of protecting groups and reaction conditions can significantly influence the diastereoselectivity of such transformations.

Ring Expansion or Contraction Methodologies

The cyclopentane ring of this compound can potentially undergo ring expansion to a cyclohexane (B81311) or contraction to a cyclobutane (B1203170) system through various rearrangement reactions.

Ring Expansion: A classic method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. acs.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form a ring-expanded ketone. In the case of this compound, after appropriate functional group manipulation to generate the required 1-aminomethylcyclopentanol derivative, this methodology could be applied to synthesize a substituted cyclohexanone. Other carbocation-mediated rearrangements can also lead to ring expansion. chemistrysteps.comyoutube.com

Ring Contraction: Ring contraction of cyclopentane derivatives is less common but can be achieved under specific conditions. wikipedia.org For example, the Favorskii rearrangement of an α-halocyclopentanone, which could be synthesized from a derivative of the title compound, can lead to a cyclobutanecarboxylic acid derivative. Photochemical methods and radical-mediated reactions have also been employed for ring contractions. chemistryviews.org

Multi-Component Reactions and Convergent Synthetic Strategies Employing the Scaffold

The bifunctional nature of this compound makes it an ideal substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. organic-chemistry.orgnih.gov

Ugi and Passerini Reactions: In the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. This compound could serve as the amine component. The Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially utilize the alcohol moiety after conversion to a carboxylic acid. These reactions are highly valued for their ability to generate diverse libraries of drug-like molecules. nih.govnih.gov

Other MCRs: The amino alcohol functionality can participate in a variety of other MCRs. For instance, it can be a component in the synthesis of substituted heterocycles or other complex scaffolds. acs.org The ability to protect one functional group while the other participates in the MCR adds to the synthetic versatility of this building block.

Role As a Chiral Building Block and Synthetic Scaffold in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The aminocyclopentylmethanol framework is a privileged scaffold found in several high-value pharmaceutical agents. Its ability to present functional groups in a precise three-dimensional orientation makes it an ideal precursor for molecules designed to interact with specific biological targets.

While not [(1R,3S)-3-aminocyclopentyl]methanol itself, a very closely related analogue, (1R,3S)-3-aminocyclopentanol , is a crucial chiral intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV. google.com The synthesis of this key intermediate is a critical step, with various patented methods focusing on establishing its two chiral centers with high optical purity. google.comgoogle.com These synthetic routes often involve asymmetric cycloaddition reactions to construct the cyclopentane (B165970) ring system, followed by functional group manipulations to yield the target amino alcohol. google.comwipo.int The structural rigidity and stereochemistry of the aminocyclopentanol core are essential for the final drug's binding affinity and therapeutic efficacy.

The this compound motif forms the core of BMS-986166 , a differentiated modulator of the Sphingosine-1-Phosphate receptor 1 (S1P1). acs.orgnih.gov S1P1 modulators are an important class of drugs for autoimmune diseases. BMS-986166 is a prodrug that is phosphorylated in the body to its active form. nih.gov The aminocyclopentylmethanol scaffold is central to the molecule's design, which aims to provide potent and partial agonism of the S1P1 receptor. nih.govnih.gov Synthetic routes to BMS-986166 and its analogues utilize the aminocyclopentylmethanol fragment as the foundational building block, to which other complex substituents are attached. acs.org

Table 1: Research Findings on BMS-986166

Feature Description Source(s)
Compound Name ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol acs.orgnih.gov
Mechanism Partial agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). nih.gov
Therapeutic Area Investigated for the treatment of various autoimmune diseases, including ulcerative colitis. nih.gov

| Role of Scaffold | The aminocyclopentylmethanol core is a key structural element of this S1P1 modulator. | acs.org |

The cyclopentane ring of the scaffold serves as an effective mimic of the furanose (sugar) ring found in natural nucleosides. This makes this compound and its derivatives valuable precursors for the synthesis of carbocyclic nucleosides . researchgate.netnih.gov These analogues, where a methylene (B1212753) group replaces the oxygen atom of the natural sugar ring, are metabolically more stable to breakdown by hydrolytic and phosphorolytic enzymes. nih.gov This enhanced stability is a desirable feature for therapeutic agents. nih.gov The amino group on the cyclopentane ring can be transformed into a nucleobase, while the hydroxymethyl group corresponds to the 5'-hydroxymethyl group of a natural nucleoside, making it a precursor to so-called 1'-homonucleosides. These carbocyclic nucleoside analogues are widely investigated as potential antiviral and anticancer agents. nih.govnih.gov

The concept of a "scaffold" in medicinal chemistry refers to a core molecular framework upon which diverse functional groups can be built to create new drugs. nih.govnih.gov The this compound structure is an exemplary scaffold that provides a foundation for developing bioactive compounds beyond those already discussed.

Antineoplastic Activity: Nucleoside analogues derived from carbocyclic scaffolds have shown promise as anticancer agents. nih.gov By using the aminocyclopentylmethanol core, chemists can synthesize novel nucleosides designed to interfere with cellular processes essential for cancer cell growth. nih.gov

Enzyme Inhibitors: The amino alcohol functionality is a key feature in many enzyme inhibitors. sigmaaldrich.com The amino group can participate in crucial binding interactions (such as hydrogen bonds or ionic interactions) within an enzyme's active site, while the rest of the scaffold ensures correct orientation. rsc.org The aminocyclopentylmethanol framework can be elaborated to target a variety of enzymes, such as kinases or proteases, which are important targets in many diseases. sigmaaldrich.com

Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the Aminocyclopentylmethanol Motif

The bifunctional nature of this compound makes it an excellent candidate for the design of chiral ligands and organocatalysts. Chiral 1,3-amino alcohols are a well-established class of organocatalysts that can promote asymmetric reactions with high stereoselectivity. rsc.orgresearchgate.net

In a typical catalytic cycle, the primary amine of the scaffold can react with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine or iminium ion intermediate. Simultaneously, the hydroxyl group can act as an internal hydrogen-bond donor. This dual activation, where the amine activates the substrate and the alcohol group orients it through non-covalent interactions, can effectively control the stereochemical outcome of the reaction. rsc.orgresearchgate.net This strategy is used in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, to produce enantiomerically enriched products. rsc.org

Strategies for Diversity-Oriented Synthesis from the Chiral Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules from a common starting material. nih.govnih.govrsc.org The goal is to explore a wide range of "chemical space" to find novel bioactive compounds. rsc.org

This compound is an ideal starting scaffold for DOS for several reasons:

Defined Stereochemistry: It begins the synthesis with a fixed, chiral core.

Orthogonal Functional Groups: The primary amine and primary alcohol can be reacted selectively under different conditions. For example, the amine can be acylated or alkylated, while the alcohol is oxidized or etherified.

Scaffold Rigidity: The cyclopentane ring provides a conformationally restricted framework, which is often beneficial for high-affinity binding to biological targets.

A DOS approach starting with this scaffold would involve systematically modifying the two functional groups with a variety of different building blocks, leading to a library of related but structurally distinct molecules. This allows for the efficient generation of compounds for high-throughput screening and the discovery of new biological activities. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role/Context
This compound 102099-18-3 C₆H₁₃NO Main subject, chiral building block
(1R,3S)-3-aminocyclopentanol 1279032-31-3 (HCl salt) C₅H₁₁NO Intermediate for Bictegravir
Bictegravir 1611493-60-7 C₂₁H₁₈F₃N₃O₅ Antiviral drug (HIV integrase inhibitor)

Computational and Advanced Spectroscopic Characterization in Academic Research

Conformational Analysis and Molecular Modeling

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structure and properties of molecules. For [(1R,3S)-3-aminocyclopentyl]methanol and its derivatives, these methods are crucial for understanding their potential as building blocks in medicinal chemistry.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the electronic structure and geometry of molecules from first principles, without reliance on experimental parameters. For this compound, these calculations are employed to predict its most stable three-dimensional conformation, known as the ground state geometry.

The process involves solving the Schrödinger equation (in the case of ab initio methods) or the Kohn-Sham equations (for DFT). Researchers select a basis set (e.g., 6-31G*, cc-pVTZ) which defines the mathematical functions used to build the molecular orbitals, and for DFT, a functional (e.g., B3LYP, M06-2X) that approximates the exchange-correlation energy. By minimizing the energy of the molecule with respect to the positions of its atoms, the calculations yield the optimized geometry, bond lengths, bond angles, and dihedral angles. This foundational information is critical for understanding the molecule's intrinsic properties and serves as the starting point for more complex simulations, such as docking studies.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how derivatives of this compound interact with biological targets like proteins over time. utupub.fi MD simulations are crucial for studying the flexibility of both the ligand and the protein, which can significantly influence binding affinity. utupub.fi

The simulation begins with the coordinates of a protein-ligand complex, often obtained from docking studies or experimental structures. utupub.fi This system is then solvated in a box of water molecules and ions to mimic physiological conditions. By applying classical mechanics principles, MD simulations calculate the trajectory of every atom over a specific period, typically nanoseconds to microseconds. nih.gov This allows researchers to observe the stability of the binding pose, identify key hydrogen bonds and hydrophobic interactions, and understand the conformational changes that occur upon binding. nih.govutupub.fi Such insights are invaluable for refining the design of more potent and selective inhibitors. nih.govyoutube.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govalrasheedcol.edu.iq This method is central to structure-based drug design and is frequently used in virtual screening, a process that computationally searches large libraries of small molecules to identify those most likely to bind to a drug target. nih.govyoutube.comyoutube.com

The process involves preparing the 3D structures of both the protein receptor and the potential ligands. ashdin.com A defined binding site or pocket on the protein is specified, and a docking algorithm systematically samples different conformations and orientations of the ligand within this site. ashdin.com A scoring function then estimates the binding affinity for each pose, allowing the compounds to be ranked. nih.gov

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. youtube.com It uses molecular docking to fit candidate ligands into the binding site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, LBVS uses the properties of known active ligands to find other molecules with similar features. youtube.comyoutube.comnih.gov This can involve searching for similarity in 2D structure or matching 3D pharmacophore models. nih.govyoutube.com

These approaches have been successfully applied to design derivatives of various scaffolds, leading to the identification of promising new inhibitors for a range of biological targets. nih.govnih.govmdpi.com

Semi-empirical quantum chemistry methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio and DFT methods for predicting electronic structure. wikipedia.orgucsb.edu These methods are based on the same theoretical framework but introduce approximations and parameters derived from experimental data to simplify the calculations. ucsb.edu

AM1, developed by Michael Dewar and coworkers in 1985, improves upon earlier models by modifying the treatment of core-core repulsion. wikipedia.org It is particularly useful for large molecular systems where higher-level calculations would be computationally prohibitive. ucsb.edu AM1 can be used to calculate various electronic properties, including atomic net charges, dipole moments, and heats of formation, which are valuable in quantitative structure-activity relationship (QSAR) studies. researchgate.net The results from AM1 calculations can also serve as a starting point for more accurate, higher-level computations. wikipedia.org

Table 1: Key Features of the AM1 Semi-Empirical Method

Feature Description
Methodology Based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.orgucsb.edu
Development Published in 1985 by Michael Dewar's group as an improvement over the MNDO model. wikipedia.org
Goal To provide a fast and reasonably accurate calculation of molecular electronic structure. ucsb.edu
Applications Used for large molecules, QSAR studies, and as a starting point for force field parameterization. wikipedia.orgresearchgate.net
Availability Implemented in numerous computational chemistry software packages like Gaussian, MOPAC, and SPARTAN. wikipedia.org

Advanced Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure, stereochemistry, and purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ethernet.edu.etresearchgate.net For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is used for complete structural verification.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR: This technique reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm), Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1 (CH) ~2.0-2.2, m ~45-50
C2 (CH₂) ~1.4-1.6 (axial H), m; ~1.8-2.0 (equatorial H), m ~35-40
C3 (CH) ~3.0-3.3, m ~50-55
C4 (CH₂) ~1.2-1.4 (axial H), m; ~1.9-2.1 (equatorial H), m ~30-35
C5 (CH₂) ~1.5-1.7 (axial H), m; ~1.7-1.9 (equatorial H), m ~35-40
CH₂OH ~3.4-3.6, d ~65-70
NH₂ Broad singlet, variable -
OH Broad singlet, variable -

Note: Predicted values are estimates and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical analysis, providing highly accurate mass measurements that are critical for determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value.

For this compound, HRMS is used to verify its molecular formula, C₆H₁₃NO. The technique can distinguish the compound's exact mass from other potential molecules with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). Experimental measurement of the protonated molecule [M+H]⁺ via HRMS must align with this theoretical value to a very high degree of accuracy, typically below 5 ppm, to confirm the elemental composition. Research data for the enantiomer [(1S,3R)-3-aminocyclopentyl]methanol, which has an identical mass, lists the exact mass as 115.099716 Da. chemsrc.com This precise measurement is a key quality control checkpoint in synthesis and characterization. researchgate.net

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₃NO
Theoretical Monoisotopic Mass115.099714 Da
Observed Exact Mass115.099716 Da chemsrc.com
Ionization ModeElectrospray Ionization (ESI), Positive
Observed Ion[M+H]⁺

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is paramount for any application involving a single enantiomer. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose. biosynth.com The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. biosynth.com

This differential interaction leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation and quantification.

Chiral HPLC: For polar compounds like amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly employed. biosynth.com The separation of this compound would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane/isopropanol or methanol (B129727)/water) and passing it through the chiral column. nih.govresearchgate.net The relative areas of the two enantiomer peaks in the resulting chromatogram are used to calculate the enantiomeric excess.

Chiral GC: For GC analysis, the analyte often requires derivatization to increase its volatility and improve interaction with the CSP. The amino and hydroxyl groups of this compound could be acylated, for instance, with trifluoroacetyl anhydride, before injection onto a chiral column, such as one containing a cyclodextrin (B1172386) derivative as the selector. nih.gov

Table 2: Illustrative Methodologies for Chiral Chromatography

TechniqueCommon Chiral Stationary Phase (CSP) TypeTypical Mobile/Carrier PhasePrinciple of Separation
Chiral HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivatives)Hexane/Ethanol or Methanol/Water mixturesDifferential H-bonding, dipole-dipole, and steric interactions with CSP
Chiral GCCyclodextrin derivativesHelium or HydrogenDifferential inclusion complex formation within the chiral cyclodextrin cavity

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single, well-ordered crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions.

For a relatively small and flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, it is common practice in academic research to prepare a crystalline derivative. This is often achieved by reacting the compound with a heavy atom-containing chiral reagent (e.g., a chiral carboxylic acid to form a salt) or a rigid achiral molecule to form a stable co-crystal. The presence of a known chiral center or a heavy atom in the derivative facilitates the unambiguous determination of the absolute configuration (R/S) of all stereocenters in the target molecule. researchgate.net While no specific crystal structure for this compound is publicly available, this method remains the ultimate proof of its absolute stereochemical assignment.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a spectroscopic technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govclearsynth.com An achiral molecule will not exhibit a CD signal, making this technique inherently specific to chiral substances. In research, CD spectroscopy serves as a rapid and non-destructive method to confirm the chiral nature of a sample and can be used to distinguish between enantiomers, which produce mirror-image spectra.

The spectrum obtained, which plots the difference in absorption (ΔA) against wavelength, is sensitive to the molecule's conformation and absolute configuration. nih.gov While the amino and hydroxyl groups in this compound are not strong chromophores in the typical UV-Vis range, they can exhibit CD signals in the far-UV region. researchgate.net The sign of the observed Cotton effect can often be correlated to a specific absolute configuration through comparison with structurally related compounds or, more definitively, through quantum chemical calculations that predict the theoretical CD spectrum for a given enantiomer. This combination of experimental measurement and computational prediction provides a powerful method for chirality assessment.

Future Directions and Emerging Research Avenues

Development of More Efficient, Sustainable, and Green Synthetic Routes

While [(1R,3S)-3-aminocyclopentyl]methanol is a known compound, its synthesis often relies on classical methods that may involve hazardous reagents, multiple protection/deprotection steps, and significant waste generation. Future research is geared towards developing more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Key areas of focus include:

Biocatalysis and Enzymatic Resolutions: Employing enzymes such as lipases or transaminases for the kinetic resolution of racemic intermediates could provide a highly selective and green alternative to traditional chiral chromatography or resolution with chiral acids.

Catalytic Asymmetric Synthesis: Developing novel catalytic systems (e.g., transition-metal catalysts with chiral ligands) to directly generate the desired stereochemistry from achiral or prochiral starting materials would represent a significant leap in efficiency, minimizing the need for stoichiometric chiral auxiliaries.

Renewable Starting Materials: Investigating synthetic routes that begin from cyclopentane (B165970) derivatives sourced from biomass or other renewable feedstocks could drastically improve the lifecycle sustainability of the compound.

A comparative overview of potential synthetic improvements is presented below.

Table 1: Comparison of Synthetic Route Strategies

Feature Traditional Synthesis Future Green Synthesis
Chiral Separation Classical resolution, Chiral HPLC Enzymatic kinetic resolution, Asymmetric catalysis
Reagents Stoichiometric reagents (e.g., borohydrides), protecting groups Catalytic reagents, biocatalysts
Solvents Potentially hazardous organic solvents Greener solvents (e.g., water, ionic liquids, supercritical fluids)
Process Batch processing Continuous flow chemistry

| Waste | Higher waste generation (e.g., from protecting groups) | Minimized waste, higher atom economy |

Exploration of Novel Reactivity and Chemical Transformations for Diversification

The true potential of this compound lies in its identity as a versatile scaffold. Its primary amine and primary alcohol functionalities offer two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds for screening and development.

Future research will likely explore:

Orthogonal Functionalization: Developing selective protection and activation strategies that allow for the independent reaction of the amine and alcohol groups. This would enable the systematic and controlled synthesis of complex derivatives.

Scaffold Modification: Investigating reactions that modify the cyclopentane ring itself, such as C-H activation, to introduce additional functional groups or alter the ring conformation. C-H activation, in particular, is a powerful tool for late-stage functionalization. digitellinc.com

Multicomponent Reactions: Utilizing the amine and alcohol groups in multicomponent reactions (MCRs) to rapidly build molecular complexity in a single step. This approach is highly efficient for generating diverse molecular libraries.

Table 2: Potential Chemical Transformations for Diversification

Functional Group Reaction Type Potential Outcome
Amine (-NH2) Acylation, Sulfonylation, Reductive Amination Amides, sulfonamides, secondary/tertiary amines
Alcohol (-CH2OH) Esterification, Etherification, Oxidation Esters, ethers, aldehydes/carboxylic acids
Bifunctional Lactamization (after oxidation) Bicyclic lactams

| Scaffold (C-H) | C-H Activation/Functionalization | Introduction of new substituents (e.g., aryl, alkyl groups) |

Expansion of Applications in Chemical Biology, Material Science, and Supramolecular Chemistry

Beyond its use as a synthetic intermediate, the unique stereochemistry and bifunctionality of this compound make it an attractive candidate for broader applications.

Chemical Biology: The scaffold can be used to synthesize conformationally constrained amino acids or peptide mimics. These can be incorporated into peptides to study protein-protein interactions or to develop more stable and potent therapeutic peptides. The amine or alcohol can also serve as a handle for conjugation to fluorescent dyes, biotin, or other probes for chemical biology studies.

Material Science: As a difunctional monomer, it can be polymerized to create novel polyamides, polyesters, or polyurethanes. The defined stereochemistry of the monomer could impart unique properties to the resulting polymers, such as chirality, specific thermal properties, or biodegradability.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the amine and alcohol groups, combined with the rigid cyclopentane core, make it an excellent building block for designing self-assembling systems. These could include gels, liquid crystals, or molecular cages with potential applications in sensing, catalysis, or controlled release.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design for Aminocyclopentylmethanol Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. rjptonline.orgnih.gov These computational tools are poised to have a significant impact on the future development of this compound and its derivatives.

Reaction Prediction: ML models can predict the outcomes of chemical reactions, including identifying potential side products and forecasting yields. rjptonline.orgnih.gov For derivatives of aminocyclopentylmethanol, this means researchers can computationally screen various reaction conditions and starting materials to identify the most promising synthetic routes before entering the lab, saving time and resources. drugtargetreview.com Some models have achieved over 90% accuracy in predicting the correct product of unseen reactions. drugtargetreview.com

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose complete synthetic pathways for novel target molecules based on the aminocyclopentylmethanol scaffold. nih.gov These platforms analyze the target structure and work backward to identify commercially available or easily synthesized precursors.

De Novo Compound Design: Deep learning models can generate entirely new molecular structures with desired properties. nih.govmendeley.com By training these models on datasets of active compounds, it is possible to design novel aminocyclopentylmethanol derivatives predicted to have high efficacy for a specific biological target. researchgate.netacm.org These models can learn the complex relationships between chemical structure and biological activity to propose innovative candidates for drug discovery. mendeley.comresearchgate.net

Property Prediction: AI can build models to predict various physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) for virtual libraries of aminocyclopentylmethanol derivatives. This allows for the rapid in silico screening of thousands of potential compounds, prioritizing only the most promising candidates for synthesis and experimental testing.

Table 3: Applications of AI/ML in Aminocyclopentylmethanol Research

AI/ML Application Description Potential Impact
Forward Synthesis Prediction Predicts the product(s) and yield of a given reaction. nih.gov Optimizes reaction conditions and minimizes side-product formation.
Retrosynthesis Prediction Proposes synthetic routes to a target molecule. nih.gov Accelerates the design of efficient syntheses for novel derivatives.
De Novo Design Generates novel molecules with optimized properties. nih.gov Discovers new drug candidates or materials based on the scaffold.

| QSAR Modeling | Predicts biological activity from chemical structure. nih.gov | Prioritizes compounds for synthesis, reducing costs and time. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare [(1R,3S)-3-aminocyclopentyl]methanol and its intermediates?

  • Methodological Answer : Synthesis often involves stereoselective cyclization or functionalization of cyclopentane precursors. For example:

  • Hydrogenation : Pd/C-catalyzed reduction of ketone intermediates to yield stereospecific alcohols (e.g., Scheme 2 in ).
  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect the amine during synthesis, as seen in intermediates like tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate ( ) .
  • Azide Reduction : Conversion of azides to amines via Staudinger reaction or catalytic hydrogenation ().

Q. How is the stereochemical purity of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Refinement using SHELXL ( ) to confirm absolute configuration .
  • Chiral HPLC : Separation of enantiomers using columns like Nucleosil® with mobile phases such as n-hexane/tetrahydrofuran/methanol ( ) .
  • NMR Spectroscopy : Analysis of coupling constants and NOE effects to verify stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact ().
  • First Aid : Immediate flushing with water for skin/eye exposure; medical consultation if inhaled ().
  • Waste Disposal : Use adsorbents (e.g., silica gel) for spills and avoid environmental release ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Parameter Comparison : Use Flack’s x parameter (superior for near-centrosymmetric structures) instead of Rogers’s η to avoid false chirality assignments in crystallography ( ) .
  • Cross-Validation : Combine HPLC ( ) with circular dichroism (CD) spectroscopy to confirm enantiomeric excess.
  • Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data (e.g., InChIKey-based simulations in ) .

Q. What role does this compound play in the design of conformationally constrained drug candidates?

  • Methodological Answer :

  • Scaffold Rigidity : The cyclopentane ring restricts rotational freedom, enhancing target binding specificity. Derivatives like tert-butyl carbamates ( ) are used in protease inhibitors or GPCR modulators.
  • Bioisosterism : The amino-alcohol moiety mimics natural substrates (e.g., glycerol derivatives in ), enabling interactions with enzymatic active sites.

Q. How can contradictory data from crystallographic and chromatographic analyses be reconciled?

  • Methodological Answer :

  • Multi-Method Approach : Validate X-ray data ( ) with independent techniques like NMR crystallography or microED.
  • Dynamic HPLC Conditions : Adjust mobile phase polarity (e.g., ethanol/water gradients) to resolve co-eluting isomers ( ) .
  • Twinned Data Refinement : Use SHELXE ( ) to model twinned crystals and improve reliability .

Q. What computational tools are effective for modeling this compound derivatives?

  • Methodological Answer :

  • Quantum Mechanics : Gaussian or ORCA for optimizing geometries and calculating spectroscopic properties (e.g., IR, NMR shifts).
  • Docking Software : AutoDock Vina or Schrödinger Suite to predict binding modes in protein targets ( ) .
  • Cheminformatics : PubChem () and ChemSpider databases for structure-activity relationship (SAR) mining.

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[(1R,3S)-3-aminocyclopentyl]methanol

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